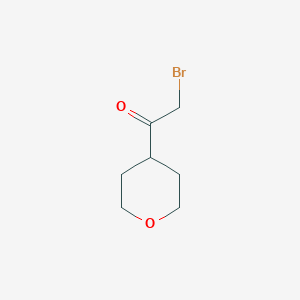

2-Bromo-1-(oxan-4-yl)ethan-1-one

Beschreibung

Eigenschaften

IUPAC Name |

2-bromo-1-(oxan-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO2/c8-5-7(9)6-1-3-10-4-2-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYZSWXALTGLKSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80526536 | |

| Record name | 2-Bromo-1-(oxan-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80526536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141095-78-5 | |

| Record name | 2-Bromo-1-(oxan-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80526536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-(oxan-4-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The reaction proceeds via in situ generation of bromine through the interaction of HBr and NaNO₂ in an aqueous medium. Potassium iodide (KI) acts as a catalyst, facilitating the electrophilic substitution at the α-carbon of the ketone. Key conditions include maintaining temperatures between 0°C and 20°C to mitigate side reactions such as over-bromination or oxidation. The ketone substrate is introduced after pre-mixing HBr, NaNO₂, and KI, ensuring gradual bromination over 10–12 hours.

Workup and Purification

Post-reaction, the mixture is extracted with chloroform (CHCl₃) to isolate the organic layer. Sequential washing with 10% sodium bisulfite (NaHSO₃) and sodium bicarbonate (NaHCO₃) removes residual acids and byproducts. Drying over sodium sulfate and column chromatography (silica gel, ethyl acetate/petroleum ether eluent) yield the purified product. This method typically achieves yields of ~85% for structurally similar compounds, though adjustments may be required for the tetrahydropyran moiety.

Tribromophosphine-Mediated Bromination

An alternative route employs tribromophosphine (PBr₃) as the brominating agent, particularly useful for substrates requiring regioselective α-bromination. This method, adapted from the synthesis of 2-bromo-4-(4-ethoxyphenyl)oxazole, offers advantages in reaction efficiency and scalability.

Reaction Setup and Parameters

In a typical procedure, the ketone substrate is dissolved in toluene and treated with excess PBr₃ under reflux conditions (110–120°C). The exothermic reaction necessitates careful temperature control to prevent decomposition. After 12 hours, the mixture is quenched in ice water, and the product is extracted using ethyl acetate. The crude material is purified via silica gel chromatography.

Advantages and Limitations

PBr₃-mediated bromination avoids aqueous workups, simplifying isolation. However, the reagent’s moisture sensitivity and corrosivity demand inert atmospheres and specialized equipment. Yields for analogous reactions remain unspecified in the literature, though the method is noted for its compatibility with electron-rich aromatic systems.

Purification and Characterization Techniques

Chromatographic Separation

Column chromatography remains the gold standard for purifying brominated ketones. Ethyl acetate/petroleum ether gradients (1:9 to 1:4) effectively resolve this compound from unreacted starting material and di-brominated byproducts.

Spectroscopic Validation

-

¹H NMR : Characteristic signals include a singlet for the acetyl methyl group (δ 2.6–2.8 ppm) and multiplet resonances for the tetrahydropyran ring (δ 3.4–4.0 ppm).

-

MS : Molecular ion peaks at m/z 221 [M+H]⁺ confirm the molecular formula C₇H₁₁BrO₂.

Comparative Analysis of Synthetic Routes

| Method | Reagents | Conditions | Yield | Scalability |

|---|---|---|---|---|

| HBr/NaNO₂/KI | HBr, NaNO₂, KI, H₂O | 0–20°C, 10 h | ~85%* | Moderate |

| PBr₃ | Tribromophosphine | Toluene, reflux, 12 h | N/A | High |

*Yield extrapolated from analogous reactions.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-1-(oxan-4-yl)ethan-1-one undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alcohols.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are commonly used reducing agents.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid are typical oxidizing agents.

Major Products Formed

Nucleophilic Substitution: Substituted ethanones with various functional groups depending on the nucleophile used.

Reduction: 1-(Oxan-4-yl)ethanol.

Oxidation: 2-Bromo-1-(oxan-4-yl)ethanoic acid.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Bromo-1-(oxan-4-yl)ethan-1-one serves as a valuable building block in the synthesis of pharmaceutical compounds. Its functional groups facilitate interactions with biological targets, which may lead to the development of new therapeutic agents. For instance, it can be used to synthesize derivatives that exhibit anti-inflammatory or anti-cancer properties.

Organic Synthesis

This compound is recognized for its utility as an intermediate in various organic synthesis pathways. It can participate in reactions such as nucleophilic substitutions and additions due to the presence of the bromine atom, which enhances its electrophilicity. This makes it suitable for constructing complex organic molecules that are essential in drug discovery .

Chemical Biology

In biochemical assays, this compound can act as a probe or ligand to study enzyme inhibition or receptor binding. Its unique structure allows it to interact selectively with specific biological macromolecules, aiding in the elucidation of biochemical pathways.

Materials Science

The compound's unique chemical properties make it applicable in the development of advanced materials, including polymers and nanomaterials. Its incorporation into polymer matrices can enhance material properties, making them suitable for various industrial applications.

Wirkmechanismus

The mechanism of action of 2-Bromo-1-(oxan-4-yl)ethan-1-one involves its interaction with nucleophiles, leading to the formation of substituted products. The bromine atom acts as a leaving group, making the carbonyl carbon susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce different functional groups into the molecule .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Bromo-1-(oxan-3-yl)ethan-1-one: Similar in structure but with the bromine atom attached to a different position on the oxane ring.

2-Chloro-1-(oxan-4-yl)ethan-1-one: Similar in structure but with a chlorine atom instead of bromine.

1-(Oxan-4-yl)ethan-1-one: The parent compound without the halogen atom.

Uniqueness

2-Bromo-1-(oxan-4-yl)ethan-1-one is unique due to its specific reactivity profile, which allows for selective nucleophilic substitution reactions. The presence of the bromine atom enhances its electrophilicity, making it a valuable intermediate in organic synthesis .

Biologische Aktivität

2-Bromo-1-(oxan-4-yl)ethan-1-one is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a bromo substituent and a ketone functional group, which may contribute to its reactivity and biological profile.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Research indicates that compounds with similar structures can inhibit key signaling pathways, such as the Transforming Growth Factor Beta (TGFβ) signaling pathway. TGFβ signaling is crucial for regulating cellular processes including growth, differentiation, and immune responses .

Inhibition of TGFβ Signaling

Studies have shown that compounds structurally related to this compound can effectively inhibit TGFβ receptor kinase activities. This inhibition can lead to reduced fibrosis and cancer progression, making these compounds potential candidates for therapeutic applications in oncology and fibrotic diseases .

Biological Activity Data

| Activity | Description |

|---|---|

| Cytotoxicity | Exhibits cytotoxic effects on various cancer cell lines. |

| Anti-fibrotic Effects | Potential to reduce fibrosis by inhibiting TGFβ signaling. |

| Antimicrobial Activity | Some derivatives show promise against bacterial strains. |

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on human cancer cell lines. The results demonstrated a significant reduction in cell viability, indicating its potential as an anticancer agent. The mechanism was linked to the induction of apoptosis through the activation of the caspase pathway .

Case Study 2: Anti-fibrotic Properties

Another research effort focused on the anti-fibrotic properties of related compounds. The study found that these compounds could significantly inhibit collagen deposition in fibroblasts, suggesting a mechanism involving TGFβ pathway modulation. This property highlights the therapeutic relevance of this compound in treating fibrotic diseases .

Q & A

Q. What are the established synthetic routes for 2-Bromo-1-(oxan-4-yl)ethan-1-one, and what reaction conditions optimize yield?

The compound is typically synthesized via bromination of 1-(oxan-4-yl)ethan-1-one using bromine or N-bromosuccinimide (NBS) in solvents like acetic acid or dichloromethane. Elevated temperatures (40–60°C) improve reaction completion, as observed in analogous brominated ketones . Yield optimization requires strict control of stoichiometry (1:1 molar ratio of precursor to brominating agent) and inert atmospheres to prevent side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR identify the oxan-4-yl moiety (δ ~3.5–4.0 ppm for ether protons) and the brominated carbonyl group (δ ~200–210 ppm for ketone carbon) .

- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., using SHELX software) resolves the tetrahedral geometry of the oxan-4-yl ring and confirms the bromine substitution pattern. Data-to-parameter ratios >15:1 ensure refinement reliability .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z ~231.04 (calculated for C₇H₁₁BrO₂) .

Q. What safety protocols are critical for handling this compound in the lab?

- PPE : Use NIOSH-certified respirators, nitrile gloves, and chemical-resistant goggles to prevent inhalation/skin contact .

- Ventilation : Conduct reactions in fume hoods due to potential bromine vapor release.

- Waste Disposal : Neutralize residual bromine with sodium thiosulfate before disposal .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting or IR peaks) be resolved?

Contradictions often arise from conformational isomerism of the oxan-4-yl ring or residual solvents. Strategies include:

- Variable-Temperature NMR : Resolve dynamic effects by acquiring spectra at 25°C and −40°C .

- 2D NMR (COSY, HSQC) : Assign overlapping signals and verify coupling networks .

- Computational Modeling : Compare experimental IR peaks with density functional theory (DFT)-predicted vibrational modes for the lowest-energy conformer .

Q. What methodologies address low reactivity in nucleophilic substitution reactions involving the bromine atom?

The electron-withdrawing oxan-4-yl group can deactivate the carbonyl, reducing bromine’s electrophilicity. Solutions include:

- Activation via Lewis Acids : Use ZnBr₂ or FeCl₃ to polarize the C-Br bond .

- Microwave-Assisted Synthesis : Enhance reaction rates by 30–50% under controlled microwave irradiation (80–100°C, 15–30 min) .

- Alternative Nucleophiles : Employ stronger nucleophiles (e.g., sodium azide or thiourea) in DMSO or DMF .

Q. How can computational tools predict the compound’s reactivity in novel reaction pathways?

- DFT Calculations : Model transition states for SN2 substitutions or ketone reductions. Gaussian or ORCA software can estimate activation energies and regioselectivity .

- Molecular Docking : Screen for biological targets (e.g., antimicrobial enzymes) by simulating interactions between the brominated ketone and protein active sites .

Application-Oriented Questions

Q. What strategies validate the compound’s potential as a pharmacophore in drug discovery?

- Structure-Activity Relationship (SAR) Studies : Synthesize derivatives (e.g., replacing Br with Cl or modifying the oxan-4-yl group) and test against bacterial biofilms or cancer cell lines .

- In Silico ADMET Profiling : Predict pharmacokinetics (e.g., logP ~1.5) using SwissADME or similar platforms .

Q. How can crystallographic data resolve ambiguities in the oxan-4-yl ring’s puckering conformation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.